

# Structural Analysis of Diethyl (2-hydroxyethyl)propanedioate

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## Compound of Interest

Compound Name:	Diethyl (2-hydroxyethyl)propanedioate
CAS No.:	63972-17-8
Cat. No.:	B3055328

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## An In-Depth Technical Guide for Drug Development Professionals

### Executive Summary

**Diethyl (2-hydroxyethyl)propanedioate** (also known as diethyl (2-hydroxyethyl)malonate) is a critical bifunctional building block in organic synthesis, serving as the direct precursor to

-carbethoxy-

-butyrolactone (ethyl 2-oxotetrahydrofuran-3-carboxylate). Its structural analysis is uniquely challenging due to its propensity for spontaneous intramolecular transesterification (lactonization).

This guide provides a rigorous framework for the isolation, spectroscopic characterization, and stability profiling of this molecule. It is designed for researchers requiring precise control over alkylation pathways in the synthesis of vitamins (e.g., Vitamin B1), agrochemicals, and heterocyclic pharmaceutical intermediates.

# Part 1: Molecular Architecture & Physicochemical Context

## Structural Definition

The target molecule is an open-chain diester possessing a pendant primary alcohol. The competition between the intermolecular reactions (e.g., further alkylation) and intramolecular cyclization defines its handling requirements.

Property	Data
IUPAC Name	Diethyl 2-(2-hydroxyethyl)propanedioate
Common Name	Diethyl (2-hydroxyethyl)malonate
Molecular Formula	
Molecular Weight	204.22 g/mol
Key Functional Groups	Ethyl Ester (x2), Primary Alcohol, Methine (Acidic -proton)
Lactonization Product	Ethyl 2-oxotetrahydrofuran-3-carboxylate ( )

## The Stability Paradox

Unlike simple malonates, **Diethyl (2-hydroxyethyl)propanedioate** exists in a delicate equilibrium. Under neutral conditions at room temperature, the open-chain form is kinetically stable for short durations. However, trace acid, base, or heat catalyzes the attack of the pendant hydroxyl group onto the ester carbonyl, expelling ethanol to form the thermodynamically favored 5-membered lactone.

Implication for Analysis: Analytical protocols must employ low-temperature quenching and aprotic solvents (e.g.,

or

) to prevent in-tube cyclization during acquisition.

## Part 2: Spectroscopic Characterization Strategy

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary objective of NMR analysis is to quantify the ratio of Open Chain (Target) to Lactone (Impurity).

#### <sup>1</sup>H NMR: The Diagnostic Fingerprint

The open chain molecule is characterized by the symmetry of the two ethyl ester groups and the distinct signature of the hydroxyethyl side chain.

Table 1:

<sup>1</sup>H NMR Chemical Shift Assignments (Open Chain vs. Lactone) Solvent:

, 400 MHz

Proton Environment	Open Chain Form (ppm)	Lactone Form (ppm)	Diagnostic Change
Ester	4.20 (q, 4H)	4.25 (q, 2H)	Integral drops from 4H to 2H upon cyclization.
Ester	1.26 (t, 6H)	1.29 (t, 3H)	Integral drops from 6H to 3H.
Methine -CH	3.55 (t, 1H)	3.60 (dd, 1H)	Coupling pattern changes due to ring constraints.
Side Chain -CH	2.15 (q/m, 2H)	2.30 - 2.70 (m, 2H)	Becomes part of the rigid ring system.
Side Chain -CH -O	3.75 (t, 2H)	4.35 - 4.50 (m, 2H)	Significant downfield shift as it becomes an ester oxygen.
Hydroxyl -OH	2.5 - 3.5 (br s, 1H)	Absent	Disappears upon lactonization.

## C NMR Analysis

- **Carbonyls:** The open chain displays a single signal for equivalent esters (~169 ppm). The lactone displays two distinct carbonyls: the lactone C=O (~175 ppm) and the exocyclic ester C=O (~168 ppm).
- **Symmetry:** The open chain shows equivalent ethyl carbons; the lactone shows only one set of ethyl signals.

## Infrared (IR) Spectroscopy

IR is a rapid "Go/No-Go" test for lactonization.

- Open Chain:
  - : Broad band at 3400–3500 cm  
(Intermolecular H-bonding).
  - : Single strong band at 1735 cm  
(Acyclic esters).
- Lactone:
  - : Absent (unless wet).
  - : Split carbonyl band. The 5-membered lactone ring strain shifts the lactone carbonyl to ~1775 cm  
, distinct from the ester carbonyl at 1735 cm

## Mass Spectrometry (MS)

- Ionization: ESI (Positive mode).
- Open Chain ( ):
  - : m/z 205.1.
  - : m/z 227.1.
  - Fragmentation: Rapid loss of  
(18 Da) and EtOH (46 Da) is common, often showing the lactone ion (m/z 159) as the base peak in high-energy collisions.
- Lactone ( ):

- : m/z 159.1.

## Part 3: Experimental Protocols

### Synthesis & Isolation for Analysis

Rationale: To analyze the open chain, one must arrest the reaction before cyclization occurs.

Reagents: Diethyl malonate (1.0 eq), Ethylene oxide (1.1 eq) or 2-Bromoethanol (1.1 eq), NaOEt (1.0 eq), Ethanol (solvent).

Protocol:

- Enolate Formation: Add Diethyl malonate dropwise to a solution of NaOEt in EtOH at 0°C. Stir for 30 mins.
- Alkylation: Add 2-Bromoethanol slowly, maintaining temperature <10°C. Stir for 2 hours.
- Quench: Neutralize immediately with stoichiometric dilute HCl at 0°C. Do not use excess acid.
- Extraction: Extract rapidly with cold Dichloromethane ( ).
- Drying: Dry over anhydrous (neutral pH) for only 10 minutes.
- Concentration: Evaporate solvent under high vacuum at room temperature. Do not heat above 30°C.
- Analysis: Dissolve the resulting oil immediately in for NMR.

### Impurity Profiling (Lactone Quantification)

Method: Quantitative

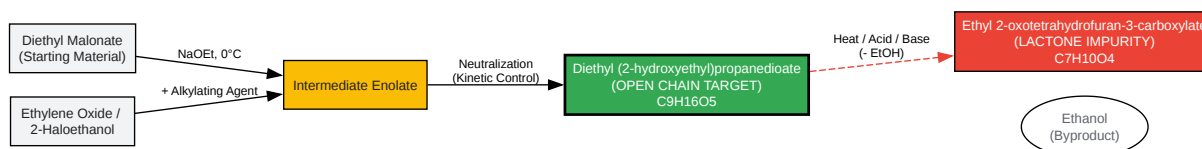
NMR (qNMR).

- Standard: Use Dimethyl fumarate or 1,3,5-Trimethoxybenzene as an internal standard.
- Calculation: Compare the integral of the Open Chain ethyl quartet (4.20 ppm) vs. the Lactone ring protons (4.35 ppm).
  - If the ratio of Ethyl Quartet (4H) to Side Chain Triplet (2H) is exactly 2:1, the sample is pure open chain.
  - Excess integration in the 4.30–4.50 ppm region indicates lactonization.

## Part 4: Visualization of Structural Dynamics

### Reaction Pathway & Cyclization Equilibrium

The following diagram illustrates the synthetic pathway and the critical instability node where the open chain collapses into the lactone.

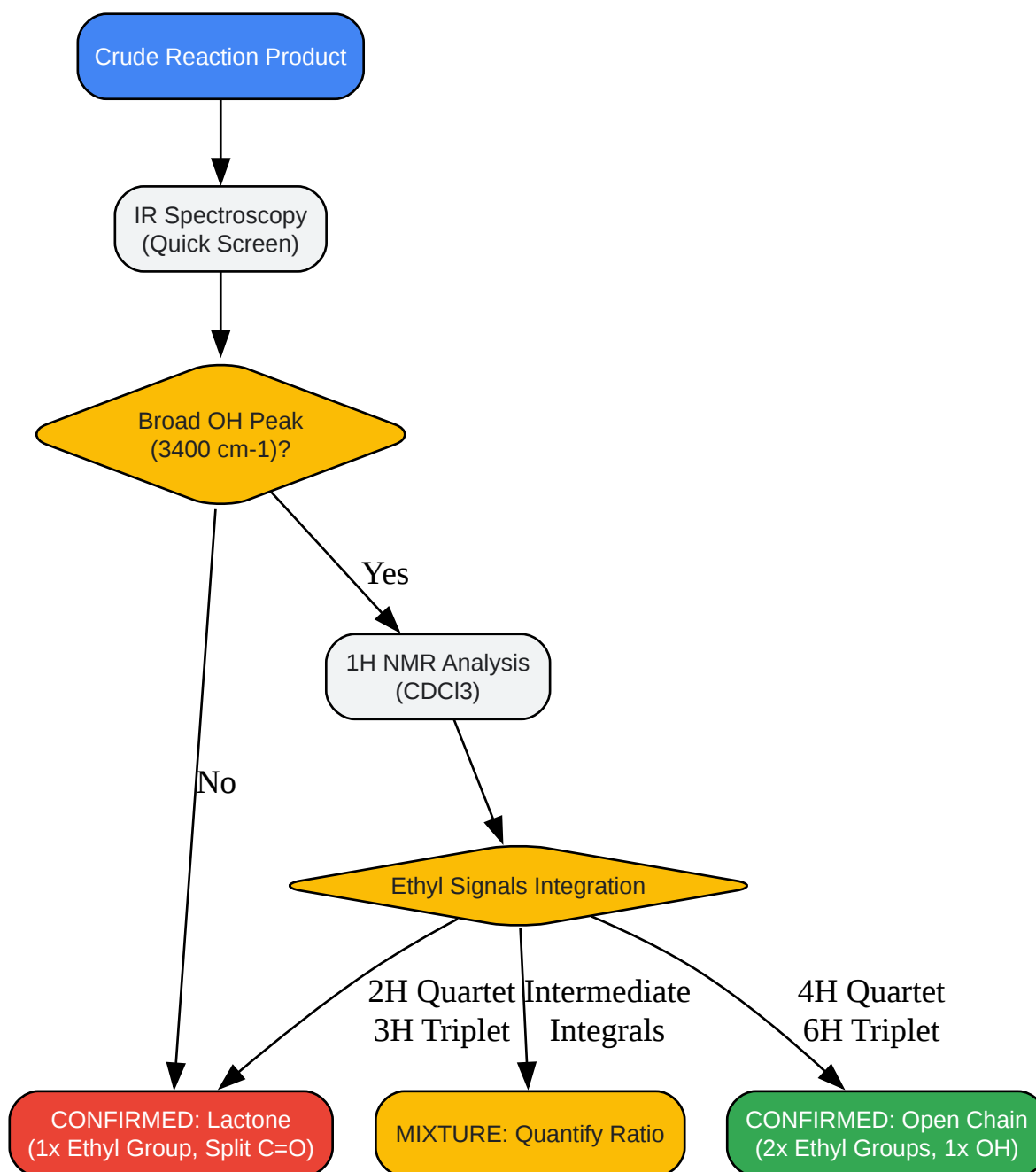


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Figure 1: Synthetic pathway showing the kinetic access to the open-chain target and its thermodynamic collapse to the lactone.

## Analytical Decision Tree

This workflow guides the analyst in determining the structural integrity of the sample.



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Figure 2: Step-by-step analytical logic for verifying the identity of **Diethyl (2-hydroxyethyl)propanedioate**.

## References

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## Sources

- 1. Diethyl 2,2-Bis(hydroxymethyl)malonate | 20605-01-0 | Tokyo Chemical Industry Co., Ltd. (APAC) [[tcichemicals.com](http://tcichemicals.com)]
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